1,3,4,5-Tetra-O-acetyl-L-sorbopyranose

Thermal elimination Regioselective deacetylation Ketopyranose pyrolysis

Sourcing a regioselectively protected L-sorbose derivative with a free C2 hydroxyl for glycosylation can be challenging. 1,3,4,5-Tetra-O-acetyl-L-sorbopyranose solves this with a precise 1,3,4,5-acetylation pattern that leaves the C2-OH free for nucleophilic reactions. • Free C2-OH enables stereoselective glycosidic bond formation. • Acetyl protection at C1,C3,C4,C5 minimizes competing side reactions. • Crystalline solid (mp 93-96 °C), ≥95% purity, refrigerated storage.

Molecular Formula C14H20O10
Molecular Weight 348.304
CAS No. 109525-53-3
Cat. No. B561720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4,5-Tetra-O-acetyl-L-sorbopyranose
CAS109525-53-3
SynonymsL-Sorbopyranose 1,3,4,5-Tetraacetate; 
Molecular FormulaC14H20O10
Molecular Weight348.304
Structural Identifiers
SMILESCC(=O)OCC1(C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C)O
InChIInChI=1S/C14H20O10/c1-7(15)20-6-14(19)13(24-10(4)18)12(23-9(3)17)11(5-21-14)22-8(2)16/h11-13,19H,5-6H2,1-4H3/t11-,12+,13-,14+/m0/s1
InChIKeyRNYYDTIQDTUDOI-RFQIPJPRSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,4,5-Tetra-O-acetyl-L-sorbopyranose: Protected Building Block


1,3,4,5-Tetra-O-acetyl-L-sorbopyranose (CAS 109525-53-3) is a selectively protected derivative of the ketose sugar L-sorbose, belonging to the class of acetylated pyranose carbohydrates. It features acetyl ester protecting groups at the 1, 3, 4, and 5 positions of the L-sorbopyranose ring, leaving the C2 hydroxyl free . This regioselective acetylation pattern imparts distinct solubility, stability, and reactivity profiles compared to unprotected L-sorbose or fully peracetylated sorbose derivatives . The compound is a solid at ambient temperature, with a reported melting point of 93–96 °C, and is sparingly soluble in chlorinated solvents and methanol .

Protected building block with free C2 hydroxyl
Regioselective acetylation at C1, C3, C4, C5
Crystalline solid suitable for multi-step synthesis

Why 1,3,4,5-Tetra-O-acetyl-L-sorbopyranose Substitution Fails


Substitution of 1,3,4,5-tetra-O-acetyl-L-sorbopyranose with a generic acetylated sugar or a different sorbose tetraacetate regioisomer (e.g., 2,3,4,6-tetra-O-acetyl-L-sorbopyranose) is not scientifically justifiable. The specific acetylation pattern at C1, C3, C4, and C5, which deliberately leaves the C2 hydroxyl unprotected, is essential for subsequent selective glycosylation reactions . Fully peracetylated derivatives (pentaacetates) lack this free hydroxyl handle and require additional, often non-selective, deprotection steps to access the same reactivity. Furthermore, the anomeric C1 position of L-sorbopyranose exhibits distinct reactivity that is preserved in this tetraacetate, enabling its use as a glycosyl donor in stereoselective syntheses [1]. The physical properties, such as melting point (93–96 °C) and storage requirements (refrigeration), also differ from other L-sorbose acetals and ketals, making direct substitution in established synthetic protocols impractical without full re-validation .

Free C2 hydroxyl essential for reactivity
Alternative acetylated sugars may lack this nucleophilic handle, limiting regioselective glycosylation.
Regioisomers differ in protecting group pattern
2,3,4,6-tetraacetate and pentaacetate derivatives cannot replicate the free C2 position without additional deprotection.
Physical properties may shift protocol compatibility
Melting point and storage requirements differ from other sorbose acetals, requiring re-validation of synthetic procedures.

1,3,4,5-Tetra-O-acetyl-L-sorbopyranose: Quantitative Evidence


Regioselective Thermal Elimination: Unique Reactivity

The 1,3,4,5-tetraacetate is the primary, regioselectively formed product from the thermal elimination of penta-O-acetyl-α-L-sorbopyranose. In a flow apparatus at 230–280 °C with a residence time of 0.5–1 min, the 2-O-acetyl group is eliminated as acetic acid, yielding the target 1,3,4,5-tetra-O-acetyl-2,6-anhydro-hex-1-enite [1]. This demonstrates a distinct thermal lability at the C2 position in the pentaacetate that is not observed in the tetraacetate itself, providing a controlled route to the tetraacetylated derivative.

Regioselective Synthesis
Head-to-head
Selective C2-OAc elimination from pentaacetate at 230–280 °C
Supports synthetic pathway tracing
Flow apparatus, 0.5–1 min residence time
Thermal elimination Regioselective deacetylation Ketopyranose pyrolysis

Defined Melting Point and Purity Specifications

The compound is characterized by a reported melting point range of 93–96 °C . Commercially available batches are specified with a minimum purity of 95% (HPLC) or 98% . These metrics provide critical quality benchmarks for procurement and in-house quality control.

Melting Point & Purity
Specification review
MP 93–96 °C; Purity ≥95% (HPLC)
May support identity and quality assessment
Compared to L-sorbose MP 158–160 °C
Quality control Physicochemical characterization Purity specification

Predicted Physicochemical Properties vs. L-Sorbose

Computational predictions (ACD/Labs Percepta Platform) provide quantitative estimates for key physicochemical parameters of 1,3,4,5-tetra-O-acetyl-L-sorbopyranose that differ substantially from the parent sugar L-sorbose. The tetraacetate has a predicted density of 1.3 ± 0.1 g/cm³, a boiling point of 420.3 ± 45.0 °C at 760 mmHg, and an enthalpy of vaporization of 77.9 ± 6.0 kJ/mol . In contrast, L-sorbose has a reported density of ~1.65 g/cm³ and a melting point of 158–160 °C (with decomposition before boiling).

Predicted Profile
Class-level inference
Density ~1.3 g/cm³; BP ~420 °C (predicted)
Supports solubility and handling expectations
In silico estimates; not experimental data
Computational chemistry Physicochemical properties Drug-likeness

Refrigerated Storage for Stability

Vendor specifications consistently indicate that 1,3,4,5-tetra-O-acetyl-L-sorbopyranose requires refrigerated storage (typically 2–8 °C) for long-term preservation . This is in contrast to many peracetylated sugars (e.g., penta-O-acetyl-β-D-glucopyranose) which are stable at room temperature in sealed containers. The need for refrigeration suggests a higher susceptibility to hydrolytic deacetylation or thermal decomposition.

Storage Requirement
Data to verify
Refrigerated 2–8 °C
Supports stability and integrity maintenance
Peracetylated sugars often stable at room temp
Stability Storage conditions Degradation prevention

1,3,4,5-Tetra-O-acetyl-L-sorbopyranose: Key Application Scenarios


Regioselective Glycosylation for Complex Carbohydrates

The free C2 hydroxyl group, uniquely preserved in this tetraacetate, serves as a nucleophile in glycosylation reactions, enabling the construction of glycosidic bonds with high regioselectivity. This is particularly valuable in the synthesis of branched oligosaccharides and glycoconjugates where site-specific modification is required . The acetyl protecting groups at C1, C3, C4, and C5 ensure that competing reactions at these positions are minimized, a feature not available with unprotected L-sorbose or peracetylated derivatives.

Glycomimetics and Iminosugar Precursor Synthesis

The compound's defined regiochemistry and stability make it a suitable starting material for the synthesis of glycomimetics and iminosugars, which are important tools in glycobiology and potential therapeutic agents. The acetyl groups can be selectively removed under mild basic conditions to reveal the corresponding hydroxyls for further functionalization, while the C2 position remains available for introduction of nitrogen or other heteroatoms [1].

Protected Intermediate for Multi-Step Synthesis

As a bench-stable, crystalline solid with a well-defined melting point (93–96 °C) and established purity specifications (≥95%), the compound is ideally suited as a protected intermediate in multi-step synthetic sequences . Its solubility in chlorinated solvents and methanol facilitates standard organic chemistry manipulations, and the requirement for refrigerated storage ensures long-term viability of stock solutions and bulk material .

Application
Selection Property
Validation Focus
Regioselective glycosylation for complex carbohydrates
Free C2 hydroxyl with stable acetyl protection
Glycosylation efficiency and regioselectivity
Glycomimetic and iminosugar precursor research
Defined regiochemistry for selective functionalization
Nitrogen/heteroatom introduction at C2
Protected intermediate in multi-step synthesis
Crystalline solid with defined melting point and purity
Lot consistency and storage stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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